molecular formula C13H11NO2 B6366528 5-(3-Acetylphenyl)-3-hydroxypyridine CAS No. 1261972-38-6

5-(3-Acetylphenyl)-3-hydroxypyridine

Cat. No.: B6366528
CAS No.: 1261972-38-6
M. Wt: 213.23 g/mol
InChI Key: NVYCQVVLKVMPBY-UHFFFAOYSA-N
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Description

5-(3-Acetylphenyl)-3-hydroxypyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxyl group at the third position of the pyridine ring and an acetylphenyl group at the fifth position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylphenyl)-3-hydroxypyridine can be achieved through various synthetic routes. One common method involves the condensation of 3-acetylphenylboronic acid with 3-hydroxypyridine under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylphenyl)-3-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-(3-Acetylphenyl)-3-pyridone.

    Reduction: 5-(3-Hydroxyphenyl)-3-hydroxypyridine.

    Substitution: 5-(3-Nitroacetylphenyl)-3-hydroxypyridine or 5-(3-Bromoacetylphenyl)-3-hydroxypyridine.

Scientific Research Applications

5-(3-Acetylphenyl)-3-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-3-hydroxypyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group can form hydrogen bonds with target molecules, while the acetylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Hydroxyphenyl)-3-hydroxypyridine
  • 5-(3-Nitroacetylphenyl)-3-hydroxypyridine
  • 5-(3-Bromoacetylphenyl)-3-hydroxypyridine

Uniqueness

5-(3-Acetylphenyl)-3-hydroxypyridine is unique due to the presence of both a hydroxyl group and an acetylphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(5-hydroxypyridin-3-yl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(5-10)12-6-13(16)8-14-7-12/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYCQVVLKVMPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682734
Record name 1-[3-(5-Hydroxypyridin-3-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-38-6
Record name 1-[3-(5-Hydroxypyridin-3-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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